α3β4 Nicotinic Receptor Potency: 18-MC vs. Ibogaine and Structurally Related Congeners
In functional assays measuring inhibition of (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle nicotinic acetylcholine receptors, 18-MC demonstrates significantly greater potency than its parent compound ibogaine and the congener catharanthine [1]. The IC50 of 18-MC (6.8±0.8 µM) is approximately 2.5-fold lower than that of ibogaine (17±3 µM) and 2.9-fold lower than (+)-catharanthine (20±1 µM), establishing a clear potency advantage within the iboga alkaloid class for this receptor target [1]. The most potent congener in this series, (±)-18-methylaminocoronaridine (IC50 5.9±0.3 µM), achieves only marginally improved potency relative to 18-MC while lacking the comprehensive toxicological evaluation available for 18-MC [1].
| Evidence Dimension | Inhibition of (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle nAChRs (IC50) |
|---|---|
| Target Compound Data | 6.8 ± 0.8 µM |
| Comparator Or Baseline | Ibogaine (17 ± 3 µM); (+)-Catharanthine (20 ± 1 µM); (±)-18-Methylaminocoronaridine (5.9 ± 0.3 µM) |
| Quantified Difference | 18-MC is ~2.5-fold more potent than ibogaine; ~2.9-fold more potent than catharanthine; marginally less potent than 18-methylaminocoronaridine |
| Conditions | Human embryonic muscle AChR functional assay; (±)-epibatidine-induced Ca²⁺ influx measurement |
Why This Matters
Superior potency at α3β4 nAChRs, the target mechanistically linked to anti-addictive efficacy, enables lower dosing requirements and potentially improved therapeutic index compared to ibogaine and catharanthine.
- [1] Arias HR, Rosenberg A, Feuerbach D, Targowska-Duda KM, Maciejewski R, Jozwiak K, et al. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states. Int J Biochem Cell Biol. 2011 Sep;43(9):1330-9. View Source
